molecular formula C15H10ClN3O2 B4653087 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B4653087
M. Wt: 299.71 g/mol
InChI Key: WCCLEJTUFVMOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a type of benzamide derivative. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have a wide range of applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of benzamide derivatives like “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” is likely to be similar to other oxadiazole derivatives. Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The structure of these compounds is often stabilized by π–π interactions between the oxadiazole and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” are likely to be similar to those of other benzamide derivatives. For instance, benzamides can be synthesized through direct condensation of benzoic acids and amines . They can also react with arylamine compounds in N, N′ -dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives .

Scientific Research Applications

Pesticidal Applications

This compound has been used in the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole to find pesticidal lead compounds with high activity . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae .

Fungicidal Applications

The compound has shown good fungicidal activities against eight tested fungi . In particular, one of the compounds exhibited better inhibitory activity than fluxapyroxad against Botrytis cinereal .

Insecticidal Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as insecticidal activity . This compound has been used in the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole to find insecticidal lead compounds .

Antifungal Applications

The compound has demonstrated good fungicidal activity against Pyricularia oryae with an inhibition rate of 77.8%, and compounds also showed certain antifungal activities .

Herbicidal Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as herbicidal activity .

Hypotensive Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as hypotensive activity .

Antitumor Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as antitumor activities .

Antioxidant Activities

The compound has been synthesized and its antioxidant activities were performed by the total antioxidant, free radical scavenging, and metal chelating activity tests .

Future Directions

The future directions for “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” could involve further studies on its biological activities and potential applications in the pharmaceutical industry. For instance, a series of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were designed via bioisosterism, showing promising results in preliminary bioassays . Further structural optimization of these compounds could lead to the discovery of new pesticidal lead compounds with high activity and low toxicity .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)14-18-15(21-19-14)12-4-2-1-3-11(12)13(17)20/h1-8H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLEJTUFVMOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

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